molecular formula C11H16BNO6S B1418436 (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid CAS No. 871333-02-7

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1418436
CAS No.: 871333-02-7
M. Wt: 301.13 g/mol
InChI Key: SSOACLYCMHIOGQ-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO6S and its molecular weight is 301.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial in various cellular processes. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity towards target enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinases, this compound can modulate signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in metabolic processes and cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s ability to inhibit serine proteases and kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity, ensuring effective inhibition of target enzymes. These interactions result in changes in enzyme activity, which subsequently affect cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s boronic acid group can participate in metabolic reactions that involve the formation and cleavage of covalent bonds with biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within cells. These factors are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Properties

CAS No.

871333-02-7

Molecular Formula

C11H16BNO6S

Molecular Weight

301.13 g/mol

IUPAC Name

(3-methoxy-5-morpholin-4-ylsulfonylphenyl)boronic acid

InChI

InChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3

InChI Key

SSOACLYCMHIOGQ-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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